molecular formula C13H10ClFN2O2 B2702193 2,6-Dimethyl-4-pyrimidinyl 2-chloro-6-fluorobenzenecarboxylate CAS No. 400083-83-2

2,6-Dimethyl-4-pyrimidinyl 2-chloro-6-fluorobenzenecarboxylate

Cat. No.: B2702193
CAS No.: 400083-83-2
M. Wt: 280.68
InChI Key: PWDADXJAFGMVEW-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-pyrimidinyl 2-chloro-6-fluorobenzenecarboxylate is a chemical compound with the molecular formula C13H10ClFN2O2 This compound is characterized by the presence of a pyrimidine ring substituted with two methyl groups at positions 2 and 6, and a benzenecarboxylate moiety substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-pyrimidinyl 2-chloro-6-fluorobenzenecarboxylate typically involves the condensation of 2,6-dimethyl-4-pyrimidinylamine with 2-chloro-6-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-pyrimidinyl 2-chloro-6-fluorobenzenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while reduction reactions can produce alcohol derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethyl-4-pyrimidinyl 2-chloro-6-fluorobenzenecarboxylate is unique due to the presence of both chlorine and fluorine atoms in the benzenecarboxylate moiety. This dual substitution can enhance its reactivity and provide distinct electronic and steric effects, making it a valuable compound for various applications .

Properties

IUPAC Name

(2,6-dimethylpyrimidin-4-yl) 2-chloro-6-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFN2O2/c1-7-6-11(17-8(2)16-7)19-13(18)12-9(14)4-3-5-10(12)15/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWDADXJAFGMVEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC(=O)C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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